

Preliminary Investigation of Dichlormid Toxicity: A Technical Guide

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Compound of Interest

Compound Name: *Dichlormid*

Cat. No.: *B166021*

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Introduction

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a herbicide safener widely used in agriculture to protect crops, particularly corn, from the phytotoxic effects of certain herbicides, primarily those in the chloroacetanilide and thiocarbamate classes.[1][2] As an agrochemical, understanding its toxicological profile is crucial for assessing potential risks to human health and the environment. This technical guide provides a preliminary investigation into the toxicity of **Dichlormid**, summarizing key findings from various toxicological studies. The information is compiled from regulatory assessments and scientific literature to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Acute Toxicity

Dichlormid exhibits low to moderate acute toxicity depending on the route of exposure.[3][4]

Table 1: Summary of Acute Toxicity Data for **Dichlormid**

Study Type	Species	Route	Endpoint	Value	Toxicity Category	Reference
Acute Oral	Rat (male)	Oral	LD50	2816 mg/kg	III	[3] [4]
Acute Oral	Rat (female)	Oral	LD50	2146 mg/kg	III	[3] [4]
Acute Dermal	Rat	Dermal	LD50	>2000 mg/kg	III	[3] [4]
Acute Inhalation	Rat	Inhalation	LC50	>5.5 mg/L	IV	[3] [4]
Skin Irritation	Rabbit	Dermal	-	Mildly irritating	IV	[3] [4]
Eye Irritation	Rabbit	Ocular	-	Severely irritating	II	[3] [4]
Dermal Sensitization	-	Dermal	-	Mild sensitizer	-	[3] [4]

Toxicity Categories are based on the US Environmental Protection Agency (EPA) classification system.

Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (LD50) in Rats:

A standard protocol, such as the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), is typically followed.

- Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.
- Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

- Fasting: Animals are fasted overnight prior to dosing.
- Dosing: A single oral dose of **Dichlormid** is administered using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
- Dose Levels: A stepwise procedure is used with a starting dose based on existing information. Typically, 3 animals of one sex are used in each step.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
- Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.

Subchronic and Chronic Toxicity

The liver has been identified as the primary target organ in subchronic and chronic toxicity studies in both rats and dogs.[3][4]

Table 2: Summary of Subchronic and Chronic Toxicity Data for **Dichlormid**

Study Type	Species	Duration	Route	NOAEL	LOAEL	Key Findings	Reference
Subchronic	Rat	90 days	Oral	-	-	Decrease in body weight, gain, increase in liver weight, liver lipidosis in males.	[3][4]
Subchronic	Dog	90 days	Oral (capsule)	-	-	Decrease in body weight, gain, hematological and clinical chemistry alteration s, liver toxicity, muscle pathology.	[3]
Chronic	Dog	1 year	Oral	-	20 mg/kg/day	Voluntary muscle fiber degeneration, vacuolation of the adrenal cortex,	[3]

Carcinogenicity	Rat	2 years	Oral (dietary)	6.5 mg/kg/day (male), 7.5 mg/kg/day (female)	32.8 mg/kg/day (male), 37.1 mg/kg/day (female)							Decrease d body weight gain, increase d liver weight, liver histopathology. No evidence of carcinogenicity. [3]
Carcinogenicity	Mouse	-	-	-	-	-	-	-	-	-	-	Kidney changes and changes in reproductive organs. No treatment-related tumors. [3][5]

Experimental Protocols: Subchronic and Chronic Toxicity Studies

90-Day Oral Toxicity Study in Rodents (e.g., OECD Guideline 408):

- Test Animals: Young, healthy rats (e.g., Wistar or Sprague-Dawley), typically 5-6 weeks old at the start of the study.
- Group Size: At least 10 males and 10 females per dose group.
- Dose Levels: At least three dose levels and a concurrent control group. Doses are selected to elicit a toxic effect at the highest dose, a no-observed-adverse-effect-level (NOAEL) at the lowest dose, and intermediate effects at the mid-dose.
- Administration: **Dichlormid** is administered daily in the diet or by gavage for 90 days.
- Observations: Daily clinical observations, weekly detailed clinical examinations, body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.
- Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Genotoxicity and Carcinogenicity

Dichlormid has been evaluated in a battery of in vitro and in vivo genotoxicity assays and was generally found to be non-mutagenic.^[3] There is no evidence of carcinogenicity in rats.^{[1][3]}

Table 3: Summary of Genotoxicity and Carcinogenicity Data for **Dichlormid**

Study Type	System	Result	Reference
Gene Mutation	Salmonella typhimurium and Escherichia coli (Ames test)	Negative	[3]
Gene Mutation	In vitro Mouse Lymphoma Assay	Positive (in one assay)	[5]
In vivo Micronucleus Assay	Mouse	Negative	[5]
Carcinogenicity	Rat	No evidence of carcinogenicity	[1][3]
Carcinogenicity	Mouse	No treatment-related tumors	[3][5]

Reproductive and Developmental Toxicity

Dichlormid does not appear to cause specific reproductive or developmental effects in the absence of maternal toxicity.[1]

Table 4: Summary of Reproductive and Developmental Toxicity Data for **Dichlormid**

Study Type	Species	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings	Reference
Developmental Toxicity	Rat	10 mg/kg/day	30 mg/kg/day	Maternal: Decreased body weight and food consumption. Developmental: Marginal increase in skeletal anomalies at doses causing maternal toxicity.	[3]
Developmental Toxicity	Rabbit	-	-	Maternal: Increased alopecia, decreased body weight gain and food consumption. Fetal: Increased post-implantation loss and resorptions, decreased live fetuses and fetal body weights in the presence of	[4]

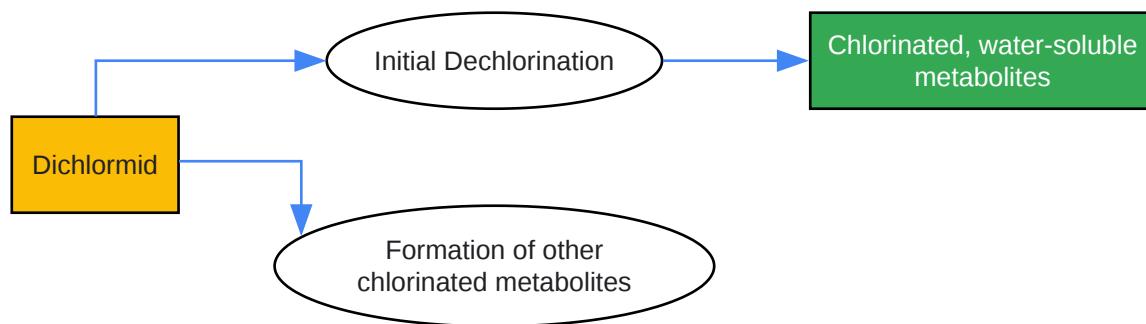
			maternal toxicity.
Two- Generation Reproduction	Rat	-	<p>Parental: Increased liver weights, decreased body weight gain and food consumption. [3][5]</p> <p>Offspring: Increased liver weights. No effects on reproductive parameters.</p>

Mechanism of Action and Signaling Pathways

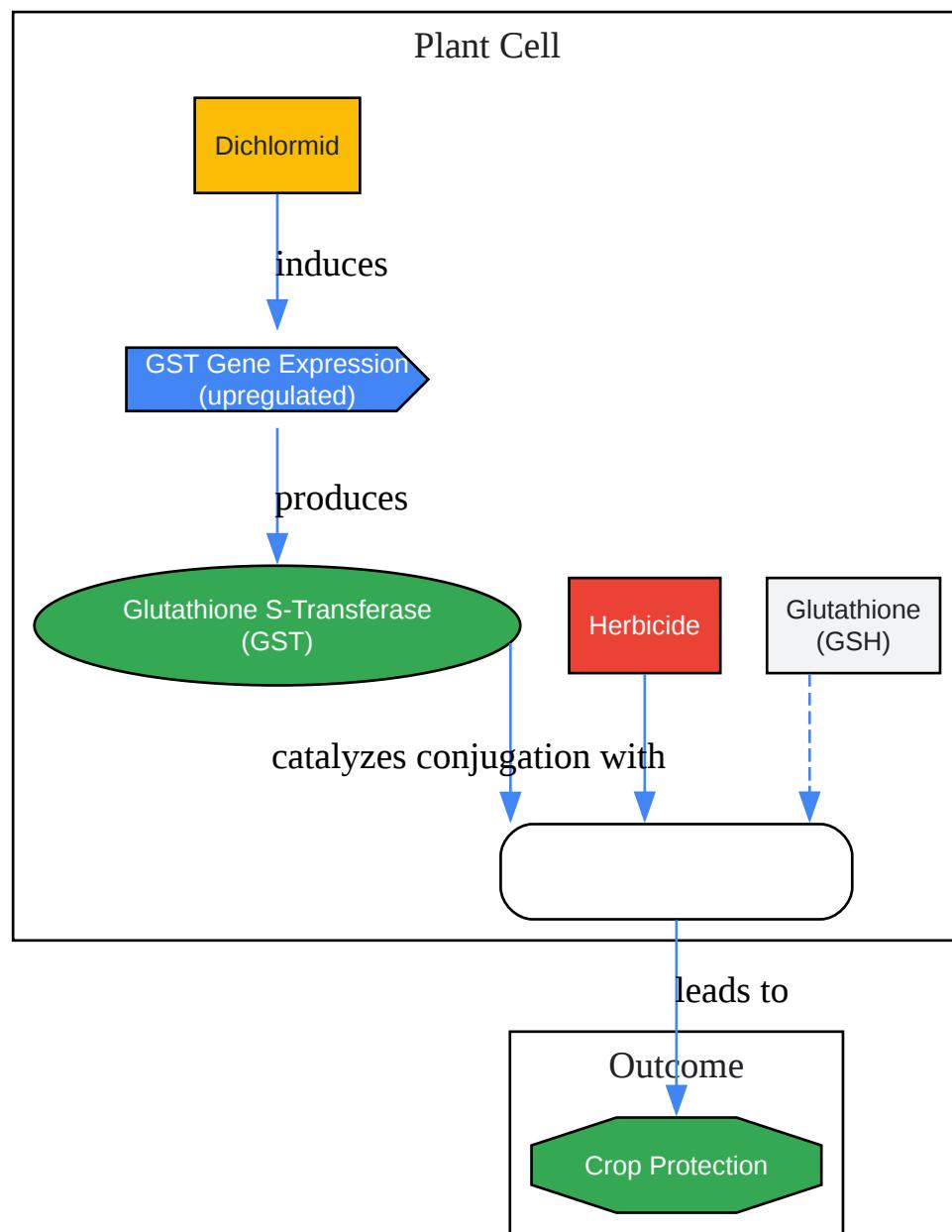
Dichlormid's primary mechanism of action as a herbicide safener involves the induction of detoxification pathways in the protected plant. It upregulates the expression of genes encoding enzymes such as glutathione S-transferases (GSTs), which detoxify herbicides by conjugating them with glutathione.[6] This leads to the formation of less toxic, more water-soluble metabolites that can be sequestered or further metabolized by the plant.

In mammals, **Dichlormid** is metabolized via two main pathways: initial dechlorination followed by the formation of various chlorinated, water-soluble metabolites, and the formation of various other chlorinated metabolites.[5]

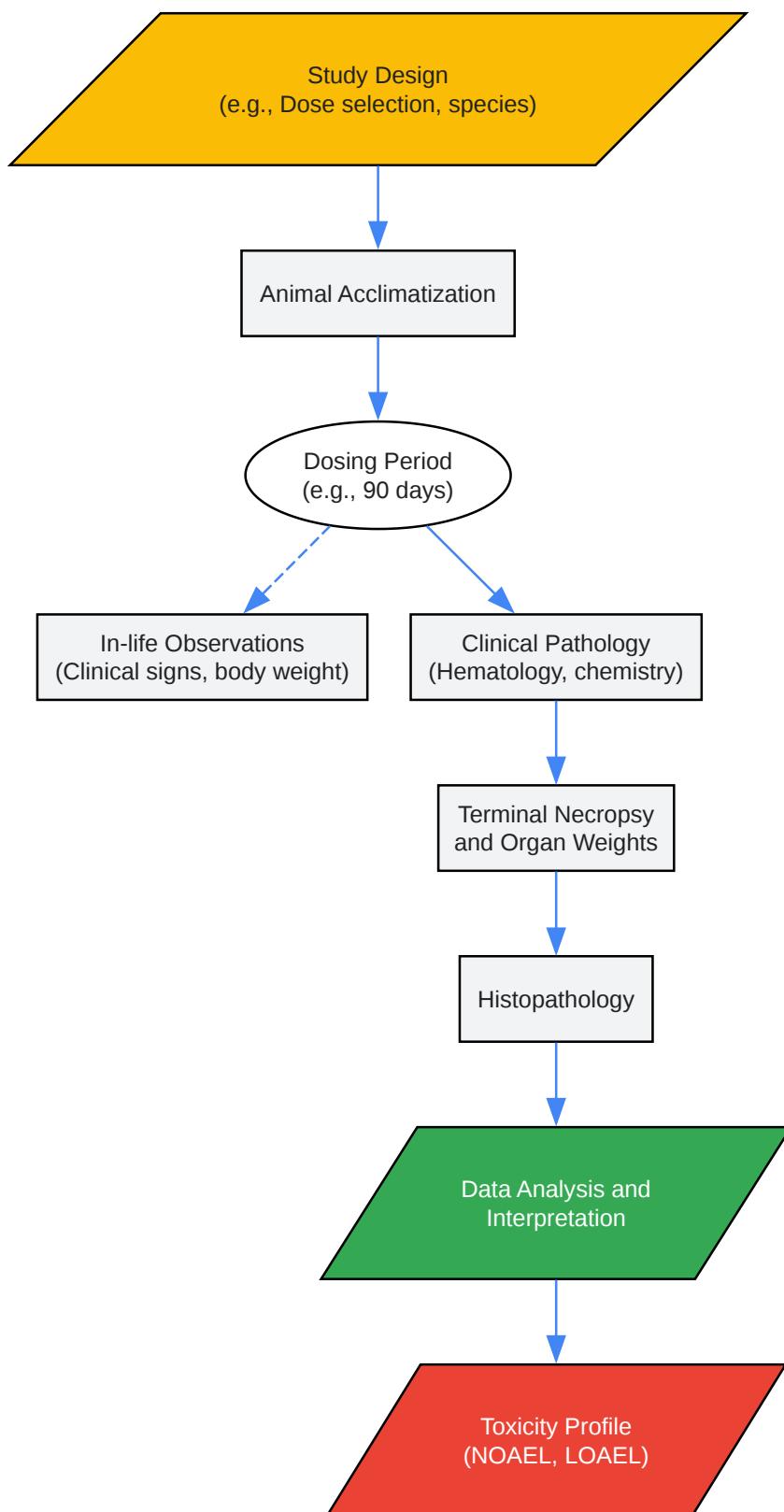
Visualizations

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Caption: Metabolic pathways of **Dchlormid** in mammals.

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Caption: **Dchlormid**'s herbicide safening mechanism in plants.

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Caption: General experimental workflow for a toxicity study.

Conclusion

The available data indicates that **Dichlormid** has a low to moderate acute toxicity profile. The primary target organ for repeated exposure is the liver, with effects observed in both rats and dogs. **Dichlormid** is not considered to be carcinogenic or to pose a significant genotoxic risk. Developmental and reproductive effects are generally observed at doses that also cause maternal toxicity. Its mechanism of action as a herbicide safener is well-understood to involve the induction of plant detoxification pathways. Further research could focus on more detailed investigations of the signaling pathways involved in its mammalian toxicity and its potential for endocrine disruption. This preliminary guide serves as a foundational resource for professionals engaged in the safety assessment of agrochemicals and related compounds.

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